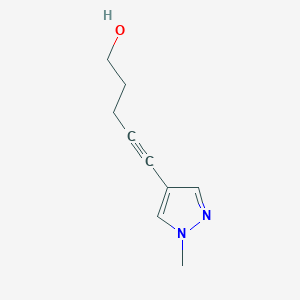![molecular formula C14H27ClN2O3 B1482676 (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride CAS No. 1909293-77-1](/img/structure/B1482676.png)
(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride
Overview
Description
(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride, also known as PFMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PFMH is a synthetic amino acid derivative that has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride is not fully understood, but it is believed to involve the inhibition of protein aggregation. This compound has been shown to bind to beta-amyloid and alpha-synuclein, preventing them from aggregating into toxic oligomers and fibrils. This inhibition of protein aggregation is thought to be the key mechanism by which this compound exerts its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its ability to inhibit protein aggregation, this compound has also been shown to have antioxidant and anti-inflammatory properties. These properties make this compound a potentially useful therapeutic agent for a wide range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride in lab experiments is its ability to inhibit protein aggregation. This property makes this compound a valuable tool for studying the mechanisms of protein aggregation and the development of diseases such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is its high cost and the complexity of its synthesis.
Future Directions
There are several future directions for research on (3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride. One of the most promising directions is the development of this compound-based therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. Other potential applications of this compound include the treatment of cancer, cardiovascular disease, and autoimmune disorders. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic amino acid derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, including the inhibition of protein aggregation, antioxidant properties, and anti-inflammatory properties. While there are some limitations to using this compound in lab experiments, its potential therapeutic applications make it a valuable tool for future research.
Scientific Research Applications
(3S)-5-methyl-3-{[(piperidin-4-yl)formamido]methyl}hexanoic acid hydrochloride has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are two proteins that are implicated in the development of these diseases.
properties
IUPAC Name |
(3S)-5-methyl-3-[(piperidine-4-carbonylamino)methyl]hexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-10(2)7-11(8-13(17)18)9-16-14(19)12-3-5-15-6-4-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWDHDVOTJCPFW-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)

![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)
![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)






